molecular formula C13H19F2N5 B11746741 1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11746741
M. Wt: 283.32 g/mol
InChI Key: SMPRFRBLXPGAGT-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves several steps, including the formation of the pyrazole ring and the introduction of the difluoroethyl group. Common synthetic routes include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Final Assembly: The final compound is obtained by coupling the pyrazole derivative with the difluoroethyl group under appropriate reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of substituted derivatives. Common reagents include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine: This compound lacks the N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl} group, resulting in different chemical and biological properties.

    1-(2,2-Difluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine: This compound contains a different substituent at the 3-position of the pyrazole ring, leading to variations in its reactivity and applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C13H19F2N5/c1-10(2)6-19-7-11(4-17-19)3-16-12-5-18-20(8-12)9-13(14)15/h4-5,7-8,10,13,16H,3,6,9H2,1-2H3

InChI Key

SMPRFRBLXPGAGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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